1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a chlorothiophene sulfonyl group and a methylpyrazole group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the sulfonyl group: The chlorothiophene moiety can be sulfonylated using reagents like chlorosulfonic acid.
Attachment of the pyrazole group: The pyrazole ring can be introduced through a condensation reaction with appropriate precursors.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. Generally, such compounds may:
Bind to specific receptors: Interact with proteins or enzymes to modulate their activity.
Inhibit enzyme activity: Prevent the normal function of enzymes by binding to their active sites.
Modulate signaling pathways: Affect cellular signaling pathways to produce a biological response.
Comparison with Similar Compounds
Similar Compounds
1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1H-pyrazol-3-yl)piperidine: Lacks the methyl group on the pyrazole ring.
1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine: Different position of the pyrazole substitution.
1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-imidazol-3-yl)piperidine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S2/c1-16-8-6-11(15-16)10-3-2-7-17(9-10)21(18,19)13-5-4-12(14)20-13/h4-6,8,10H,2-3,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMABZCZKRXQEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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